5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with a benzylidene group containing a bromo and prop-2-yn-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving urea and malonic acid derivatives under acidic or basic conditions.
Substitution with Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the pyrimidine core and 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde.
Final Product Formation: The final compound is obtained by purifying the reaction mixture through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne and pyrimidine moieties.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or alkanes.
Scientific Research Applications
5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical probes.
Mechanism of Action
The mechanism of action of 5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- Indole Derivatives
- Imidazole Containing Compounds
Uniqueness
5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of both bromo and alkyne groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O4/c1-2-5-21-11-4-3-8(7-10(11)15)6-9-12(18)16-14(20)17-13(9)19/h1,3-4,6-7H,5H2,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSVRSPINAKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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